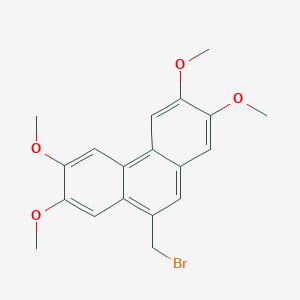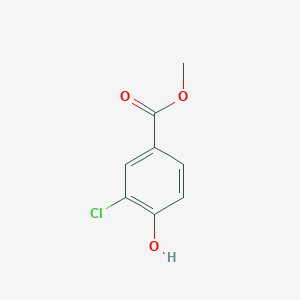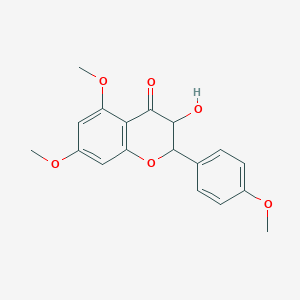
3-Hydroxy-4',5,7-trimethoxyflavanone
Overview
Description
3-Hydroxy-4,5,7-trimethoxyflavanone, also known as 3-hydroxy-4,5,7-trimethoxyflavone or flavone-3-hydroxy-4,5,7-trimethoxy, is a polyphenol compound found in various plants. It has been studied for its potential antioxidant, anti-inflammatory, anti-cancer, and other beneficial effects. This compound is known to have a wide range of applications in the medical, pharmaceutical, and cosmetic industries.
Scientific Research Applications
Antioxidant, Anticholinesterase, and Antibacterial Properties
A study by Rosa et al. (2019) synthesized hydroxy and methoxychalcones, including compounds similar to 3-Hydroxy-4',5,7-trimethoxyflavanone, demonstrating antioxidant, anticholinesterase, and antibacterial properties. Particularly, a related compound, 2′,4′,4-Trihydroxychalcone, showed notable antitumor activity (Rosa et al., 2019).
Antiproliferative Activity against Tumor Cells
Research by Seito et al. (2011) isolated flavanones from Zeyheria montana leaves, including compounds structurally related to this compound, which demonstrated potential antitumor properties against various human tumor cell lines (Seito et al., 2011).
Potential Antiangiogenic Properties
A study by Lee et al. (2016) on the synthesis of natural homoisoflavonoids, closely related to this compound, suggested these compounds possess unique properties such as antiangiogenic effects (Lee et al., 2016).
Role in Plant Growth and Flower Color
Wang et al. (2014) studied a flavonoid hydroxylase (CsF3′5′H) in tea plants, indicating that flavonoids like this compound play a critical role in catechin accumulation, affecting flower color and promoting plant growth (Wang et al., 2014).
Antimycobacterial Activity and Cytotoxicity
A study by Suksamrarn et al. (2004) on flavonoids from Chromolaena odorata flowers, which may include compounds akin to this compound, demonstrated weak antimycobacterial activity and cytotoxicity against human cancer cells (Suksamrarn et al., 2004).
Inhibitory Activity against Cyclooxygenase-2
Jang et al. (2002) identified prenylated flavonoid derivatives from Macaranga conifera leaves, showing inhibitory activity against cyclooxygenase-2, suggesting potential anti-inflammatory applications. These derivatives are related to this compound (Jang et al., 2002).
Safety and Hazards
While specific safety and hazard information for 3-Hydroxy-4’,5,7-trimethoxyflavanone is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of 3-Hydroxy-4’,5,7-trimethoxyflavanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide, a molecule that acts as a signaling molecule and can cause inflammation when produced in excess. COX-2 is an enzyme that produces prostaglandins, which are lipid compounds that also play a role in inflammation .
Mode of Action
3-Hydroxy-4’,5,7-trimethoxyflavanone interacts with its targets by inhibiting their activity. It significantly inhibits nitric oxide production and demonstrates a slight reduction in prostaglandin-E2 level at tested concentrations . The compound also induces a reduction in the mRNA expressions of iNOS and COX-2, indicating that the inhibition occurs at the transcriptional level .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, respectively. This leads to a decrease in inflammation. The production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, is also reduced by 3-Hydroxy-4’,5,7-trimethoxyflavanone in a concentration-dependent manner .
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-Hydroxy-4’,5,7-trimethoxyflavanone’s action are primarily anti-inflammatory. It significantly inhibits the production of nitric oxide and slightly reduces the level of prostaglandin-E2 . It also reduces the production of pro-inflammatory cytokines in a concentration-dependent manner .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-4’,5,7-trimethoxyflavanone has been shown to interact with various enzymes and proteins in biochemical reactions . It significantly inhibits nitric oxide production and demonstrates a slight reduction in prostaglandin-E2 level at tested concentrations . The production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, were obviously reduced by 3-Hydroxy-4’,5,7-trimethoxyflavanone in a concentration-dependent manner .
Cellular Effects
In cellular processes, 3-Hydroxy-4’,5,7-trimethoxyflavanone has been found to have significant effects. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to induce G1-phase cell cycle arrest and suppress NF-κB activation .
Molecular Mechanism
At the molecular level, 3-Hydroxy-4’,5,7-trimethoxyflavanone exerts its effects through various mechanisms. It binds to key residues in the active site of inducible nitric oxide synthase and cyclooxygenase-2, which are involved in inflammation . This binding interaction results in the inhibition of these enzymes, leading to a decrease in the production of pro-inflammatory mediators .
properties
IUPAC Name |
3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,17-18,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOQEHYPPLFAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



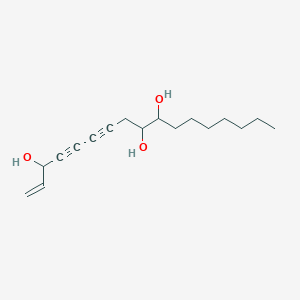


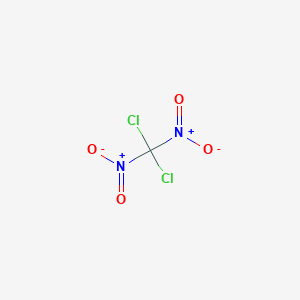

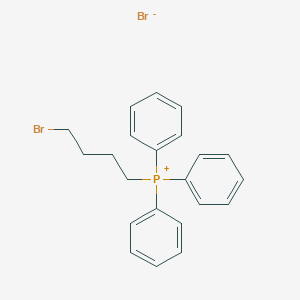
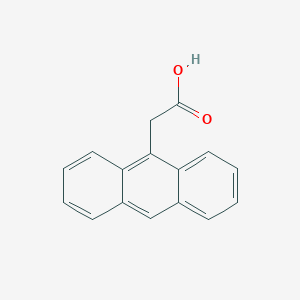
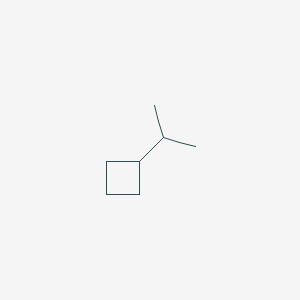
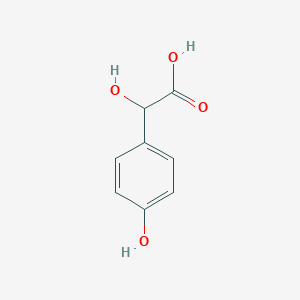
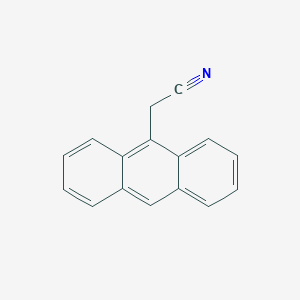
![(E)-10-[6-[12-[5-[9-[6-[(E)-10-[6-[4-[6-[(3E,5E,12E)-21-[6-[(E)-5-[7-[2-[5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide](/img/structure/B31420.png)
![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)
